Lipophilicity Shift (LogP) Differentiating Tetrahydrofuran-2-amine from Tetrahydrofurfurylamine
Tetrahydrofuran-2-amine exhibits a LogP of -0.99 (ACD/LogP), substantially lower than that of tetrahydrofurfurylamine (LogP 0.824 or -0.66, depending on measurement), reflecting the impact of direct amine attachment to the ring versus a methylene spacer . This LogP reduction of approximately 0.33–1.8 log units indicates markedly increased polarity and potential for distinct tissue distribution and CNS penetration profiles when incorporated into lead molecules .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -0.99; XLogP3-AA: -0.2 (tetrahydrofuran-2-amine free base) |
| Comparator Or Baseline | Tetrahydrofurfurylamine (2-aminomethyltetrahydrofuran): LogP 0.824 ; alternative source LogP -0.66 |
| Quantified Difference | ΔLogP ~ -0.33 to -1.8 (tetrahydrofuran-2-amine more hydrophilic) |
| Conditions | Computationally predicted values from ACD/Labs and XLogP3-AA models |
Why This Matters
A lower LogP dictates significantly different formulation strategies, membrane permeability, and off-target partitioning, directly impacting candidate selection in CNS vs. peripheral drug discovery programs.
